molecular formula C13H19NO2S B2820855 Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate CAS No. 1152845-40-3

Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2820855
CAS No.: 1152845-40-3
M. Wt: 253.36
InChI Key: PNWZFFOATQRYDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-cyclohexylthiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound in the development of new drugs targeting bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • Ethyl 2-(4-methylthiazol-2-yl)acetate
  • Ethyl 2-(4-phenylthiazol-2-yl)acetate
  • Ethyl 2-(4-bromothiazol-2-yl)acetate

Comparison: Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is unique due to the presence of the cyclohexyl group, which can influence its biological activity and physicochemical properties. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

Properties

IUPAC Name

ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)8-12-14-11(9-17-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWZFFOATQRYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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